molecular formula C20H22ClNO5 B1456227 Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-16-3

Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456227
M. Wt: 391.8 g/mol
InChI Key: WDFWYIBICOSPBR-APTPAJQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C20H22ClNO5 and its molecular weight is 391.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sorption and Environmental Fate

  • Sorption to Soil and Organic Matter : Studies on phenoxy herbicides, like 2,4-D, indicate their sorption dynamics in soil and aquatic environments. Soil organic matter and iron oxides are significant sorbents affecting their environmental fate (Werner, Garratt, & Pigott, 2012).

Toxicity and Environmental Impact

  • Environmental Persistence and Toxicity : The review on parabens, compounds with phenolic structures similar to phenoxy herbicides, underscores concerns about their ubiquity in water sources, potential for bioaccumulation, and weak endocrine-disrupting capabilities (Haman, Dauchy, Rosin, & Munoz, 2015).

Applications in Material Science and Biopolymers

  • Biopolymer Modification : Research on xylan derivatives showcases the chemical modification of biopolymers for creating ethers and esters with specific properties, indicating potential application areas for similar chemical compounds (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Analytical and Detection Methods

  • Detection of Phenoxy Acids : The study on the occurrence and transformation of phenoxy acids in the aquatic environment emphasizes the importance of advanced oxidation processes (AOPs) for degrading such compounds, highlighting the relevance of analytical and remediation techniques (Muszyński, Brodowska, & Paszko, 2019).

Potential for Antioxidant and Antimicrobial Applications

properties

IUPAC Name

methyl (2S,4S)-4-(4-phenylmethoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5.ClH/c1-24-20(23)18-11-17(12-21-18)26-16-9-7-15(8-10-16)19(22)25-13-14-5-3-2-4-6-14;/h2-10,17-18,21H,11-13H2,1H3;1H/t17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFWYIBICOSPBR-APTPAJQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride

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